Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiazoles, a class of organic compounds that includes this molecule, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate. However, it’s worth noting that 2-aminothiazoles, a related class of compounds, have been synthesized and characterized by techniques such as FTIR and NMR2.Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is not readily available. However, a related compound, ETHYL 4-METHYL-2-([[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL]AMINO)-1,3-THIAZOLE-5-CARBOXYLATE, has a linear formula of C17H18N4O3S2 and a molecular weight of 390.4863.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate are not readily available. However, related 2-aminothiazole derivatives have shown significant antibacterial and antifungal potential2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate are not readily available. However, a related compound, ETHYL 4-METHYL-2-([[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL]AMINO)-1,3-THIAZOLE-5-CARBOXYLATE, has a molecular weight of 390.4863.Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is involved in various chemical synthesis processes, showcasing its versatility in creating complex molecules. For instance, it has been utilized in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates through transformations of dimethyl acetone-1,3-dicarboxylate, indicating its role in the formation of pyrido-pyrimidin derivatives with potential biological activity (Žugelj et al., 2009). Another study demonstrated its application in the synthesis of novel compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, achieved through the cyclization of thioamide with 2-chloroacetoacetate, which opens pathways for further exploration of peptide-related thiazole compounds (Tang Li-jua, 2015).
Antimicrobial Activity
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity, highlighting the compound's potential in medical chemistry. For example, 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids were synthesized and showed promising antimicrobial activity, indicating the thiazole derivative's role in developing new antimicrobial agents (Markovich et al., 2014).
Structural and Computational Studies
Structural and computational studies on ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate derivatives have provided insights into their molecular configurations and interactions. The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, was determined, revealing hydrogen-bonded dimers and quartets, which contribute to understanding the structural properties of thiazole derivatives (Lynch & Mcclenaghan, 2004).
Corrosion Inhibition
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition properties, particularly for preventing corrosion of aluminum alloys in acidic media. The compound demonstrated mixed-type inhibition behavior, with efficiency increasing with concentration and temperature, suggesting its potential application in materials science and engineering to protect metals from corrosion (Raviprabha & Bhat, 2019).
Safety And Hazards
The safety and hazards of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate are not readily available. However, Sigma-Aldrich provides a related product to early discovery researchers as part of a collection of rare and unique chemicals1.
Future Directions
Given the limited information available on Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate, future research could focus on its synthesis, characterization, and potential applications. Thiazoles, a class of organic compounds that includes this molecule, have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles2. Therefore, Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate could potentially be explored for similar applications.
properties
IUPAC Name |
ethyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4(2)8-7(11)12-5/h3H2,1-2H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKNSXMQSNDXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398231 | |
Record name | Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate | |
CAS RN |
17309-13-6 | |
Record name | MLS002703393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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